molecular formula C12H10FNO B3150423 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol CAS No. 688746-34-1

4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B3150423
CAS No.: 688746-34-1
M. Wt: 203.21 g/mol
InChI Key: LABQYTDHTJDQOH-UHFFFAOYSA-N
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Description

4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H10FNO It is a derivative of biphenyl, where the biphenyl core is substituted with an amino group at the 4-position, a fluoro group at the 4’-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution using reagents such as hydroxyl radicals or through directed ortho-metalation followed by oxidation.

Industrial Production Methods

Industrial production of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-one.

    Reduction: Formation of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-fluorobiphenyl: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    4-Hydroxy-4’-fluorobiphenyl: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.

    4-Amino-4’-chlorobiphenyl: Substitution of the fluoro group with a chloro group, which may alter its lipophilicity and reactivity.

Uniqueness

4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol is unique due to the presence of all three functional groups (amino, fluoro, and hydroxyl) on the biphenyl core. This combination of functional groups provides a balance of reactivity, stability, and the ability to form multiple types of interactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABQYTDHTJDQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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